Cas no 29588-05-4 (4-Imidazolidinepropanamide,5-oxo-1-phenyl-2-thioxo-, (4S)-)

4-Imidazolidinepropanamide,5-oxo-1-phenyl-2-thioxo-, (4S)- structure
29588-05-4 structure
Product name:4-Imidazolidinepropanamide,5-oxo-1-phenyl-2-thioxo-, (4S)-
CAS No:29588-05-4
MF:C12H13N3O2S
MW:263.31552
CID:239324
PubChem ID:688545

4-Imidazolidinepropanamide,5-oxo-1-phenyl-2-thioxo-, (4S)- Chemical and Physical Properties

Names and Identifiers

    • 4-Imidazolidinepropanamide,5-oxo-1-phenyl-2-thioxo-, (4S)-
    • 3-[(4S)-5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl]propanamide
    • 4-IMIDAZOLIDINEPROPANAMIDE, 5-OXO-1-PHENYL-2-THIOXO-, (S)-
    • 3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propanamide
    • Phenylthiohydantoin-glutamine, AldrichCPR
    • 4-Imidazolidinepropionamide, 5-oxo-1-phenyl-2-thioxo-, L-
    • Phenylthiohydantoin glutamine
    • 4-Imidazolidinepropanamide, 5-oxo-1-phenyl-2-thioxo-, (4S)-
    • 29588-05-4
    • Phenylthiohydantoin L-glutamine
    • PTH-L-glutamine
    • UNCINZHSIAEDPO-VIFPVBQESA-N
    • 3-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanamide, (4S)-
    • L-Glutamine phenylthiohydantoin
    • Phenylthiohydantoin glutamine)
    • Inchi: InChI=1S/C12H13N3O2S/c13-10(16)7-6-9-11(17)15(12(18)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H,14,18)
    • InChI Key: UNCINZHSIAEDPO-UHFFFAOYSA-N
    • SMILES: NC(CCC1NC(=S)N(C2=CC=CC=C2)C1=O)=O

Computed Properties

  • Exact Mass: 263.07299
  • Monoisotopic Mass: 263.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.4
  • Boiling Point: 476.7°C at 760 mmHg
  • Flash Point: 242.1°C
  • Refractive Index: 1.68
  • PSA: 75.43

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